Calcitonin gene-related peptide (8-37)

Vue d'ensemble

Description

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide . It was discovered 30 years ago and is produced as a consequence of alternative RNA processing of the calcitonin gene . CGRP has two major forms (α and β) and belongs to a group of peptides that all act on an unusual receptor family . CGRP is a highly potent vasodilator and possesses protective mechanisms that are important for physiological and pathological conditions involving the cardiovascular system and wound healing . CGRP is primarily released from sensory nerves and thus is implicated in pain pathways .

Synthesis Analysis

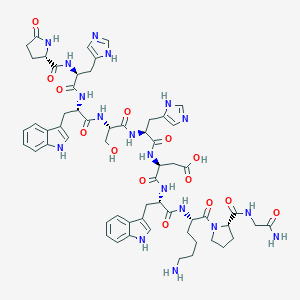

Seventeen novel analogues of human calcitonin gene-related peptide (8-37) (hCGRP (8-37)) were synthesized by solid-phase methods and purified to apparent homogeneity by semipreparative cation exchange and/or reversed-phase high-performance liquid chromatography .

Molecular Structure Analysis

The solution structures of human calcitonin gene-related peptide (hCGRP, 37 residues) and of its antagonistic fragment hCGRP 8-37 have been determined by two-dimensional 1H nuclear magnetic resonance (NMR) spectroscopy and molecular modeling .

Chemical Reactions Analysis

Structure-activity studies of CGRP analogs showed that the C- and N-terminal regions of the peptide interact independently with their receptors . While C-terminal peptide, CGRP (8-37) behaves as a CGRP1 receptor antagonist, N-terminal peptide CGRP (1-12) behaves as a weak agonist .

Applications De Recherche Scientifique

Cellular Signaling Pathways

Calcitonin gene-related peptide (CGRP), a potent vasodilator, is known to regulate multiple cellular signaling pathways. One study delved into the effects of CGRP on the mitogen-activated protein kinase (MAPK) pathway in human embryonic kidney 293 cells. The study revealed that CGRP significantly increases extracellular signal-regulated kinase (ERK) and P38 MAPK activities, without notably altering cjun-N-terminal kinase (JNK) activity. Interestingly, CGRP (8-37), a CGRP-receptor antagonist, was found to inhibit these effects, suggesting its role in modulating CGRP-mediated signaling pathways (Parameswaran et al., 2000).

Physiological and Pathophysiological Roles

CGRP is crucial in various physiological and pathophysiological conditions, especially involving the cardiovascular system and wound healing. Its protective mechanisms stem from its potent vasodilatory properties. It's primarily released from sensory nerves, implicating it in pain pathways. Interestingly, CGRP antagonists, such as CGRP (8-37), have shown potential in alleviating migraine, a condition where CGRP levels are notably elevated. However, the specific mechanisms by which CGRP contributes to migraine and other conditions are not fully understood, warranting further research (Russell et al., 2014).

Interaction with Receptors

Understanding the interaction of CGRP with its receptors is crucial for comprehending its function. Research indicates that the first seven amino acids of CGRP, forming a disulphide-bonded loop, interact with the transmembrane domain of the calcitonin-receptor-like receptor (CRLR) to activate the receptor. The remaining part of the CGRP molecule is divided into three domains, each playing specific roles in receptor binding and activation. This knowledge is vital for developing therapies targeting CGRP-receptor interactions, especially in conditions where CGRP is implicated (Conner et al., 2001).

Wound Healing and Angiogenesis

CGRP's role extends to wound healing and angiogenesis. In CGRP knockout mice, wound-induced angiogenesis and wound closure were significantly suppressed compared to wild-type mice. This effect is thought to be due to reduced expressions of vascular endothelial growth factor (VEGF) in wound granulation tissues. Additionally, CGRP antagonists like CGRP8-37 were observed to block wound healing processes and decrease CD31 and VEGF expression in wound granulation tissues. This indicates that CGRP, derived from neuronal systems, potentially facilitates wound healing and angiogenesis, making it a promising target for controlling angiogenesis in various pathophysiological conditions (Toda et al., 2008).

Mécanisme D'action

- Alpha-CGRP (8-37) primarily targets the CGRP receptor. It acts as a competitive antagonist, binding to the receptor and preventing the activation of downstream signaling pathways .

- The first seven amino acids of alpha-CGRP play a crucial role in its high-affinity binding to the CGRP receptor, which is responsible for receptor activation .

- By doing so, it prevents CGRP-mediated vasodilation, nociceptive transmission, and other effects associated with migraine pathogenesis .

- It acts via specific CGRP receptors, leading to downstream effects such as increased cAMP production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Alpha-CGRP (8-37) (human) is a regulatory neuropeptide of 37 amino acids . It is widely distributed in the central and peripheral nervous system . Alpha-CGRP (8-37) (human) is a potent vasodilator . It interacts with the CGRP receptor, a complex between calcitonin receptor-like receptor (CLR), a family B G-protein-coupled receptor (GPCR), and receptor activity-modifying protein 1 (RAMP1) .

Cellular Effects

Alpha-CGRP (8-37) (human) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the fetal cardiovascular and metabolic defense responses to acute hypoxaemia by affecting sympathetic outflow .

Molecular Mechanism

The mechanism of action of Alpha-CGRP (8-37) (human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The canonical CGRP receptor is a complex between calcitonin receptor-like receptor (CLR), a family B G-protein-coupled receptor (GPCR), and receptor activity-modifying protein 1 (RAMP1). A third protein, receptor component protein (RCP) is needed for coupling to Gs .

Temporal Effects in Laboratory Settings

In laboratory settings, Alpha-CGRP (8-37) (human) shows stable effects over time. For instance, nearly maximal effective concentrations of Alpha-CGRP (8-37) (human) caused stable relaxations of the temporal artery for 4 hours without fading .

Dosage Effects in Animal Models

The effects of Alpha-CGRP (8-37) (human) vary with different dosages in animal models. For example, rats affected by pulmonary hypertension have reduced plasma levels of Alpha-CGRP (8-37) (human), and these effects are exacerbated by CGRP 8–37 infusion. Administration of Alpha-CGRP (8-37) (human) to these rats attenuated the effects of pulmonary hypertension .

Metabolic Pathways

Alpha-CGRP (8-37) (human) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H230N44O38/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153)/t74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-,111-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDACAFBDTQIYCQ-YVQXRMNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H230N44O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3125.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119911-68-1 | |

| Record name | Calcitonin gene-related peptide (8-37) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119911681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.